molecular formula C15H25NO2 B6896805 N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B6896805
M. Wt: 251.36 g/mol
InChI Key: ZEIWYQUZXGYLIS-UHFFFAOYSA-N
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Description

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide is a multifunctionalized cyclopentene derivative This compound is notable for its unique structure, which includes a cyclopentene ring and a tert-butyloxan group

Properties

IUPAC Name

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-15(2,3)13-10-12(8-9-18-13)16-14(17)11-6-4-5-7-11/h4-5,11-13H,6-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIWYQUZXGYLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CCO1)NC(=O)C2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide typically involves a cycloaddition reaction. One common method is the triethylamine-promoted cycloaddition of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include multifunctionalized cyclopent-3-ene-1-carboxamides and other cyclopentene derivatives with varying substituents.

Scientific Research Applications

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide involves its interaction with various molecular targets. The cyclopentene ring and tert-butyloxan group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-ene-1-carboxamides: These compounds share the cyclopentene ring structure but may have different substituents.

    tert-Butyloxan Derivatives: Compounds with the tert-butyloxan group but different core structures.

Uniqueness

N-(2-tert-butyloxan-4-yl)cyclopent-3-ene-1-carboxamide is unique due to the combination of the cyclopentene ring and the tert-butyloxan group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

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